Sodium glucoheptonate

Übersicht

Beschreibung

Sodium glucoheptonate is a versatile chelating agent known for its ability to form stable complexes with metal ions. It is widely used in various industries due to its unique properties and wide range of applications. The compound is highly soluble in water and is often utilized in aqueous solutions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium glucoheptonate can be synthesized through the reaction of a soluble cyanide with dextrose hydrate or anhydrous dextrose in an aqueous solution. The reaction is carried out at temperatures ranging from 0°C to 40°C, and ammonia produced during the reaction is removed by sparging or vacuum . Another method involves reacting dextran with a cyanidation reagent comprising cyanide and ferrous ions, followed by heat preservation in an acidic environment and subsequent oxidation and alkaline reaction to obtain a glucoheptonate solution .

Industrial Production Methods: In industrial settings, glucoheptonate is produced by blending glucoheptonate with metal salts such as sulfates, carbonates, or nitrates. This method is commonly used to produce glucoheptonate metals for agricultural applications .

Analyse Chemischer Reaktionen

Chelation and Metal Complexation

Sodium glucoheptonate exhibits strong chelating properties, particularly for transition metals like Fe³⁺ , Cu²⁺ , and Ca²⁺ . Its stability constants under alkaline conditions make it ideal for industrial applications :

Reaction Example with Iron(III) :

Key Findings :

-

Alkaline Stability : Maintains chelation efficiency at pH > 10, outperforming gluconate derivatives .

-

Applications :

Reaction with Caustic Soda in Surface Treatment

In combination with NaOH , this compound enhances paint-stripping efficiency on steel surfaces:

Synergistic Mechanism :

-

Chelation : Binds metal ions to prevent re-deposition.

-

Alkaline Activation : NaOH solubilizes organic coatings, while glucoheptonate inhibits corrosion .

Optimized Formulation :

| Component | Role |

|---|---|

| This compound | 5–15% (metal ion sequestration) |

| NaOH | 10–30% (saponification) |

Thermal Decomposition and Stability

While stable in aqueous solutions, this compound degrades under extreme conditions:

Decomposition Pathway :

Storage Guidelines :

-

Liquid Form : Stable at 20°C but requires inhibitors to prevent microbial growth .

-

Solid Form : Store under -20°C in inert atmospheres to avoid hygroscopic clumping .

Byproduct Management in Industrial Processes

Residual ammonia from synthesis is neutralized using cation-exchange resins (e.g., sulfonic acid resins) :

This step eliminates the ammoniacal odor and improves product suitability for food-grade applications .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Formulations

- Stabilizing Agent : Sodium glucoheptonate enhances the solubility and bioavailability of active pharmaceutical ingredients (APIs), crucial for effective medication delivery.

- Chelating Agent : It is used to bind metal ions in drug formulations, preventing adverse effects during chemical reactions.

Food Industry

- Food Additive : It improves texture and moisture retention in food products, enhancing quality and shelf life.

- Nutrient Delivery : The compound aids in the absorption of essential nutrients in fortified foods.

Cosmetic Products

- Moisturizing Properties : this compound is incorporated into skincare formulations to maintain skin hydration and improve texture.

- Stability Enhancer : It contributes to the stability of cosmetic products, ensuring safety and efficacy.

Biotechnology

- Cell Culture Media : Used as a chelating agent in laboratory settings, it facilitates optimal growth conditions for various cell lines.

- Nutrient Formulation : It plays a role in formulating micronutrient fertilizers that enhance plant nutrient uptake.

Environmental Applications

- Bioremediation : this compound binds heavy metals, aiding in the detoxification of contaminated environments.

- Water Treatment : It is utilized in water treatment processes to sequester harmful metal ions.

Data Summary Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Stabilizing agent | Enhances solubility and bioavailability |

| Food Industry | Food additive | Improves texture and moisture retention |

| Cosmetic Products | Moisturizing agent | Maintains skin hydration |

| Biotechnology | Chelating agent in cell culture | Optimizes growth conditions |

| Environmental Science | Bioremediation | Detoxifies contaminated environments |

| Water Treatment | Sequestration of heavy metals | Improves water quality |

Case Study 1: Imaging Studies

A study compared the effectiveness of technetium-99m glucoheptonate against other radiopharmaceuticals for renal function assessment. The results indicated that technetium-99m glucoheptonate provided superior imaging quality due to its favorable biodistribution and clearance rates from the bloodstream. This study highlights its potential in medical imaging applications.

Case Study 2: Toxicity Assessment

The Environmental Protection Agency conducted toxicity assessments involving repeated exposure studies using analogs of this compound. The findings suggested low concern for neurotoxicity and skin sensitization based on data from similar compounds. This reinforces the safety profile of this compound for use in consumer products.

Research Findings Summary

| Property | Value/Description |

|---|---|

| Chemical Formula | |

| Calcium Chelation Value | 548 mg CaCO₃/g |

| Stability (Tc-99m Complex) | >200 days at room temperature |

| Carcinogenic Potential | Low |

| Dermal Irritation | Non-irritating |

Wirkmechanismus

The mechanism of action of glucoheptonate involves its ability to form stable complexes with metal ions. This chelation process prevents metal ions from participating in unwanted chemical reactions, thereby stabilizing the solution. The molecular targets of glucoheptonate include various metal ions such as zinc, manganese, and iron .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to glucoheptonate include gluconate, gluceptate, and glucoheptonic acid. These compounds also possess chelating properties and are used in similar applications .

Uniqueness: Sodium glucoheptonate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it a versatile chelating agent with applications across various industries .

Biologische Aktivität

Sodium glucoheptonate is a compound derived from glucoheptonic acid, primarily recognized for its applications in radiopharmaceuticals and as a chelating agent. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

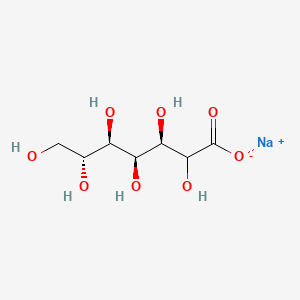

This compound is a sodium salt of glucoheptonic acid, characterized by its unique structure that includes a heptose sugar. Its molecular formula is CHNaO and it exists primarily in two isomeric forms: alpha and beta. The alpha form is more prevalent in commercial preparations due to its superior stability and solubility.

This compound functions primarily as a chelating agent, which allows it to bind metal ions effectively. This property makes it valuable in various medical applications, particularly in radiopharmaceuticals where it acts as a ligand for radionuclides such as Technetium-99m (Tc-99m).

Chelation and Radiopharmaceutical Applications

In the context of radiopharmaceuticals, this compound is used to form stable complexes with Tc-99m for imaging purposes. The preparation of Tc-99m glucoheptonate involves the reduction of Tc(VII) with stannous chloride in the presence of this compound, resulting in a stable imaging agent for kidney and brain scans. Studies indicate that the complex exhibits high chemical stability over extended periods, making it suitable for clinical use .

Biological Activity and Safety Profile

Research indicates that this compound has a low potential for toxicity. According to assessments by the Environmental Protection Agency (EPA), it demonstrates low concern for carcinogenicity and mutagenicity based on structural analysis and toxicity studies .

Case Studies

- Radiopharmaceutical Efficacy : A study evaluated the biodistribution of Tc-99m glucoheptonate in Wistar rats, showing significant uptake in renal tissues with minimal accumulation in non-target organs. This specificity supports its use as an effective imaging agent .

- Toxicological Assessment : In an EPA report, this compound was tested for dermal irritation effects using EpiSkin™ tissues, revealing it to be non-irritating . Further studies indicated that while there were some concerns regarding eye irritation, overall findings suggested moderate safety for dermal exposure.

Comparative Analysis of Biological Activity

The following table summarizes key findings from various studies on the biological activity of this compound compared to other chelating agents:

| Property | This compound | EDTA | Glucono-delta-lactone |

|---|---|---|---|

| Chelation Efficiency | Moderate | High | Moderate |

| Carcinogenic Potential | Low | Low | Low |

| Dermal Irritation | Non-irritating | Irritating | Non-irritating |

| Eye Irritation Risk | Moderate | High | Low |

| Stability in Biological Systems | High | Moderate | High |

Eigenschaften

CAS-Nummer |

31138-65-5 |

|---|---|

Molekularformel |

C7H14NaO8 |

Molekulargewicht |

249.17 g/mol |

IUPAC-Name |

sodium;(2S,3S,4R,5S,6S)-2,3,4,5,6,7-hexahydroxyheptanoate |

InChI |

InChI=1S/C7H14O8.Na/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/t2-,3-,4+,5-,6?;/m1./s1 |

InChI-Schlüssel |

PZZCCEDMNRJSOC-BMZZJELJSA-N |

SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Na+] |

Isomerische SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(C(=O)O)O)O)O)O)O)O.[Na] |

Kanonische SMILES |

C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O.[Na] |

Key on ui other cas no. |

31138-65-5 |

Physikalische Beschreibung |

NKRA; Water or Solvent Wet Solid; Liquid; Dry Powder |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

87-74-1 (Parent) |

Synonyme |

alpha-glucoheptonic acid alpha-glucoheptonic acid, calcium salt (2:1) alpha-glucoheptonic acid, calcium salt (2:1), heptahydrate alpha-glucoheptonic acid, magnesium salt (2:1) alpha-glucoheptonic acid, potassium salt alpha-glucoheptonic acid, sodium salt calcium gluceptate calcium glucoheptonate copper glucoheptonate glucoheptonate glucoheptonic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does glucoheptonate accumulate in brain tumors?

A1: Glucoheptonate leverages disruptions in the blood-brain barrier (BBB), a protective mechanism that regulates substance passage to the brain. [, , ] In brain tumors, the BBB is often compromised, allowing glucoheptonate to penetrate and accumulate. This accumulation is not specific to tumor cells themselves but rather a consequence of increased permeability in the tumor's vasculature. []

Q2: Does glucoheptonate target specific receptors or transporters?

A2: While its exact mechanism is not fully elucidated, research suggests glucoheptonate utilizes organic anion transporters, particularly rat organic anion transporter 1 (OAT1), for renal transport. [] Its interaction with tumor cells appears less specific, relying on BBB disruption for accumulation. []

Q3: What is the chemical formula and molecular weight of glucoheptonate?

A3: Glucoheptonate, also known as D-glycero-D-gulo-heptonic acid, has the molecular formula C7H14O8 and a molecular weight of 226.19 g/mol. []

Q4: How is the structure of the technetium-99m glucoheptonate complex elucidated?

A4: Studies using the Tc-99 isotope, a longer-lived isotope of technetium, in conjunction with techniques like UV-Vis spectroscopy, NMR, and Sn2+ titration, have been instrumental in characterizing the Tc-99m glucoheptonate complex. []

Q5: Does the stability of Tc-99m glucoheptonate vary with the source of technetium-99m?

A5: Research indicates that the labeling efficiency and stability of Tc-99m glucoheptonate can be influenced by factors like the source of the technetium-99m generator, the specific brand of sodium chloride injection used, and the chosen chromatography system. []

Q6: How does the stability of calcium glucoheptonate solutions change over time?

A6: Calcium glucoheptonate solutions can exhibit precipitation upon storage, potentially due to factors like a shift to a more stable modification, the presence of seed crystals, or variations in the proportions of alpha and beta epimers from different sources. [] Membrane filtration can prolong the time to precipitation, while autoclaving can result in unstable solutions. []

Q7: Does glucoheptonate exhibit catalytic properties in any known biological reactions?

A7: Current research primarily focuses on glucoheptonate's role as a ligand in radiopharmaceuticals and does not provide evidence for its direct involvement as a catalyst in biological reactions.

Q8: Have there been any computational studies to model the interaction of glucoheptonate with biological targets?

A8: While computational methods are widely employed in drug discovery, the provided research on glucoheptonate doesn't specifically mention the use of computational chemistry or modeling to study its interactions with biological targets.

Q9: What strategies are being explored to enhance the stability and solubility of glucoheptonate formulations?

A9: Research highlights the use of hydroxyethylidene diphosphonic acid and sodium glucoheptonate as a composite stabilizer in peracetic acid disinfectant formulations, aiming to improve stability and extend shelf life. [] This approach might offer insights for other glucoheptonate formulations.

Q10: Are there specific SHE regulations regarding the manufacturing and disposal of glucoheptonate-containing radiopharmaceuticals?

A10: While the provided research focuses on the diagnostic applications of glucoheptonate, specific SHE regulations regarding manufacturing and disposal would fall under broader guidelines for radiopharmaceuticals and would need to be consulted from relevant regulatory bodies.

Q11: How is Tc-99m glucoheptonate cleared from the body?

A11: Tc-99m glucoheptonate demonstrates rapid blood clearance primarily through renal excretion, as observed in animal studies. []

Q12: Does breastfeeding need to be interrupted after a mother receives a Tc-99m glucoheptonate injection?

A12: Research suggests that breast milk radioactivity following a Tc-99m glucoheptonate injection is considerably lower compared to Tc-99m pertechnetate. [] While a short interruption for reassurance may be considered, prolonged interruption is deemed unnecessary based on the low radioactivity levels. []

Q13: What are the known toxicological effects of glucoheptonate?

A13: The research presented primarily focuses on glucoheptonate's use in diagnostic imaging and does not provide in-depth information regarding its toxicological profile.

Q14: Are there strategies to improve the targeted delivery of glucoheptonate to specific tissues or cell types?

A14: Current research primarily utilizes the inherent properties of glucoheptonate, such as its ability to penetrate the disrupted BBB, for its diagnostic applications. Further research is needed to explore targeted delivery strategies.

Q15: Have any biomarkers been identified to predict the efficacy of glucoheptonate imaging in specific patient populations?

A15: While the research showcases the use of Tc-99m glucoheptonate in diagnosing conditions like brain tumors and myocardial infarction, it doesn't delve into specific biomarkers that could predict its efficacy in different patient groups.

Q16: What analytical methods are used to assess the radiochemical purity of Tc-99m glucoheptonate?

A16: Thin-layer chromatography (TLC) is a common method to determine the radiochemical purity of Tc-99m glucoheptonate. [, ] Research also highlights the use of high-performance liquid chromatography (HPLC) as a reference method for validation. []

Q17: How does the solubility of glucoheptonate vary in different media, and what is its impact on bioavailability?

A17: While glucoheptonate is known for its high water solubility, [] the research provided doesn't provide a detailed analysis of its solubility in various media or its direct impact on bioavailability.

Q18: What are the key parameters considered when validating analytical methods for glucoheptonate characterization?

A18: While the provided research doesn't explicitly detail method validation parameters, accuracy, precision, specificity, linearity, range, and robustness are crucial aspects of validating any analytical method, including those for glucoheptonate.

Q19: What quality control measures are essential during the production of Tc-99m glucoheptonate to ensure its safety and efficacy?

A19: Ensuring the radiochemical purity of Tc-99m glucoheptonate is paramount. Factors like the quality of the Tc-99m generator eluate, the sterility of the preparation, and adherence to proper labeling and storage conditions are essential for quality control. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.